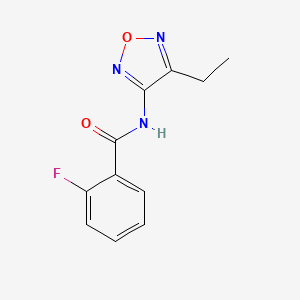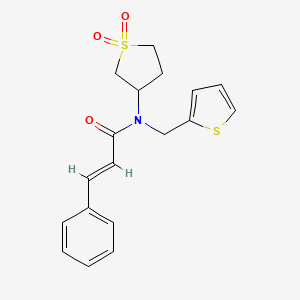
1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-triclorobencenosulfonil)-1H-pirazol es un compuesto químico que presenta un anillo de pirazol sustituido con un grupo 2,3,4-triclorobencenosulfonilo
Métodos De Preparación
La síntesis de 1-(2,3,4-triclorobencenosulfonil)-1H-pirazol generalmente implica la reacción de cloruro de 2,3,4-triclorobencenosulfonilo con pirazol. La reacción se lleva a cabo bajo condiciones controladas para garantizar que se obtenga el producto deseado. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1-(2,3,4-triclorobencenosulfonil)-1H-pirazol experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución aromática electrófila debido a la presencia del anillo aromático.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.
Hidrólisis: El grupo sulfonilo puede hidrolizarse en condiciones ácidas o básicas.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes o reductores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(2,3,4-triclorobencenosulfonil)-1H-pirazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en la síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: Investigado por su posible actividad biológica e interacciones con moléculas biológicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2,3,4-triclorobencenosulfonil)-1H-pirazol involucra su interacción con objetivos moleculares, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad. Las vías específicas involucradas dependen del contexto de su uso y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
1-(2,3,4-triclorobencenosulfonil)-1H-pirazol se puede comparar con otros compuestos similares, como:
Cloruro de 2,3,4-triclorobencenosulfonilo: Un precursor utilizado en la síntesis del compuesto diana.
Otros derivados de pirazol: Compuestos con estructuras similares pero diferentes sustituyentes en el anillo de pirazol.
La singularidad de 1-(2,3,4-triclorobencenosulfonil)-1H-pirazol radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C9H5Cl3N2O2S |
|---|---|
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
1-(2,3,4-trichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-6-2-3-7(9(12)8(6)11)17(15,16)14-5-1-4-13-14/h1-5H |
Clave InChI |
QNQLCMPCDKMWMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12127954.png)





![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B12128027.png)
